molecular formula C16H13NO6 B8667484 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(4-nitrophenoxy)ethan-1-one

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(4-nitrophenoxy)ethan-1-one

Cat. No. B8667484
M. Wt: 315.28 g/mol
InChI Key: VRUZMSRTUADYFF-UHFFFAOYSA-N
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Patent
US06417186B1

Procedure details

A mixture of 2-bromo-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanone (1.03 g, 4.00 mmol), 4-nitrophenol (0.57 g, 4.00 mmol), and cesium carbonate (1.63 g, 5.00 mmol) in dry N,N-dimethylformamide (10 mL) was stirred at room temperature for 1 hour. The reaction mixture was diluted with cold water. The resultant solid was collected by filtration gave the title compound (1.19 g, 94%). The product was used in the next step without purification.
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
0.57 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:14]=[CH:13][C:8]2[O:9][CH2:10][CH2:11][O:12][C:7]=2[CH:6]=1)=[O:4].[N+:15]([C:18]1[CH:23]=[CH:22][C:21]([OH:24])=[CH:20][CH:19]=1)([O-:17])=[O:16].C(=O)([O-])[O-].[Cs+].[Cs+]>CN(C)C=O.O>[O:9]1[C:8]2[CH:13]=[CH:14][C:5]([C:3](=[O:4])[CH2:2][O:24][C:21]3[CH:22]=[CH:23][C:18]([N+:15]([O-:17])=[O:16])=[CH:19][CH:20]=3)=[CH:6][C:7]=2[O:12][CH2:11][CH2:10]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.03 g
Type
reactant
Smiles
BrCC(=O)C1=CC2=C(OCCO2)C=C1
Name
Quantity
0.57 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)O
Name
cesium carbonate
Quantity
1.63 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resultant solid was collected by filtration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O1CCOC2=C1C=CC(=C2)C(COC2=CC=C(C=C2)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.19 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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